Cdk9-IN-6 -

Cdk9-IN-6

Catalog Number: EVT-253265
CAS Number:
Molecular Formula: C27H37ClN6O2
Molecular Weight: 513.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK9-IN-6 is a CDK9 inhibitor, refers to Example 399 in WO 2012101062 A1
Synthesis Analysis

The synthesis of Cdk9-IN-6 involves several key steps and reagents. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of reactions. The synthesis typically begins with readily available starting materials that undergo various transformations including coupling reactions, protection/deprotection steps, and possibly cyclization to form the final product.

For example, a method described in the literature outlines an efficient synthetic route that optimizes conditions using reagents like dimethylformamide (DMF) and potassium carbonate (K2CO3) at elevated temperatures to facilitate the formation of intermediates. Subsequent steps involve purification processes such as extraction with organic solvents and column chromatography to isolate the desired compound .

Molecular Structure Analysis

Cdk9-IN-6 has a defined molecular structure characterized by specific functional groups that contribute to its activity as a CDK9 inhibitor. The structural data can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

For instance, the compound's structure is confirmed by the presence of characteristic peaks in NMR spectra corresponding to various hydrogen and carbon environments. The molecular formula and weight can also be determined through high-resolution mass spectrometry, providing insights into its purity and identity .

Chemical Reactions Analysis

Cdk9-IN-6 can participate in various chemical reactions typical for small molecule inhibitors. These reactions may include:

  • Nucleophilic substitutions: where nucleophiles attack electrophilic centers within the molecule.
  • Hydrolysis: leading to the breakdown of certain functional groups under specific conditions.
  • Cyclization: forming cyclic structures that may enhance binding affinity to CDK9.

The technical details surrounding these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity towards the desired product .

Mechanism of Action

The mechanism of action for Cdk9-IN-6 primarily involves its ability to inhibit CDK9 activity. By binding to the ATP-binding site of CDK9, Cdk9-IN-6 prevents phosphorylation of the C-terminal domain of RNA polymerase II, thereby blocking transcriptional elongation. This inhibition leads to decreased expression of oncogenes such as MYC and MCL1, which are critical for tumor growth and survival.

Studies have demonstrated that treatment with Cdk9 inhibitors results in rapid downregulation of these oncogenic transcripts, contributing to apoptosis in cancer cells. The effects are often dose-dependent, with higher concentrations leading to more significant reductions in target gene expression .

Physical and Chemical Properties Analysis

Cdk9-IN-6 possesses distinct physical and chemical properties which are essential for its function as an inhibitor. These properties include:

  • Molecular Weight: Typically calculated based on its molecular formula.
  • Solubility: Important for bioavailability; often assessed in various solvents.
  • Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage.

Analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability, while solubility studies provide insights into formulation strategies for pharmaceutical applications .

Applications

Cdk9-IN-6 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As a selective CDK9 inhibitor, it is being explored for treating various cancers characterized by high levels of transcriptional activity.
  • Research Tool: It serves as a valuable tool for studying transcription regulation mechanisms in cellular models.
  • Combination Therapies: Potential use alongside other therapeutic agents to enhance efficacy against resistant cancer phenotypes.

The ongoing research into Cdk9-IN-6 highlights its promise as a therapeutic candidate in oncology, particularly in cancers that exhibit dependency on CDK9-mediated transcriptional processes .

Properties

Product Name

Cdk9-IN-6

IUPAC Name

4-[[[6-[5-chloro-2-[[4-[[(2S)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile

Molecular Formula

C27H37ClN6O2

Molecular Weight

513.1 g/mol

InChI

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m0/s1

InChI Key

XWQVQSXLXAXOPJ-MWXLCCTBSA-N

SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

Canonical SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

Isomeric SMILES

C[C@@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.